molecular formula C44H36Cl4N8Pd B173069 Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride CAS No. 110314-07-3

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

Cat. No.: B173069
CAS No.: 110314-07-3
M. Wt: 925 g/mol
InChI Key: WQJKDYGBACGOPL-UHFFFAOYSA-J
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Description

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride: is a synthetic compound belonging to the class of palladium porphyrins. It is characterized by its molecular formula C44H36Cl4N8Pd and a molecular weight of 925.04 g/mol .

Biochemical Analysis

Biochemical Properties

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride plays a significant role in biochemical reactions. It is used as a model for heme, which is crucial for the function of hemoglobin and myoglobin . The compound interacts with various enzymes and proteins, mimicking the behavior of natural heme. For instance, it binds to metalloproteins, allowing researchers to study the structure and function of these proteins in detail . The nature of these interactions is primarily based on the metal-binding properties of the compound, which allows it to form stable complexes with proteins and enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used in photodynamic therapy (PDT) to induce cell death through the generation of reactive oxygen species in targeted tumor cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. The compound forms stable complexes with metalloproteins, mimicking the behavior of natural heme . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and protected from light . Its activity may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively mimic the behavior of natural heme without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the heme biosynthesis and degradation pathways . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For example, it can inhibit or activate enzymes involved in oxidative stress response, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in the context of photodynamic therapy .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it can accumulate in mitochondria, where it can induce oxidative stress and cell death . The subcellular localization of the compound is crucial for its activity and function in biochemical assays and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium species, while reduction may produce lower oxidation state species .

Comparison with Similar Compounds

  • Pt(II) meso-Tetraphenylporphine
  • Fe(III) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Pentachloride
  • Pd(II) meso-Tetra(pentafluorophenyl)porphine

Uniqueness: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is unique due to its specific electronic properties and ability to participate in a wide range of chemical reactions. Its palladium center provides distinct catalytic capabilities compared to other metal porphyrins, making it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKDYGBACGOPL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl4N8Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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